3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that features an indole moiety, a benzamide group, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzamide group can also contribute to the compound’s binding affinity and specificity . These interactions can lead to the modulation of signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the indole and benzamide moieties provides a distinct profile that can be exploited for various applications.
Properties
Molecular Formula |
C26H26N2O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C26H26N2O3/c1-3-31-21-8-6-7-19(15-21)26(29)28-16-23(18-11-13-20(30-2)14-12-18)24-17-27-25-10-5-4-9-22(24)25/h4-15,17,23,27H,3,16H2,1-2H3,(H,28,29) |
InChI Key |
NCEWEZIJJXIBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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